(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL chemical properties
(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL chemical properties
An In-depth Technical Guide to (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol
Introduction: A Profile of a High-Value Chiral Synthon
(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol is a precisely engineered chiral β-amino alcohol that serves as a sophisticated building block in modern medicinal chemistry. Chiral amino alcohols are a foundational structural class, forming the backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] The distinct three-dimensional arrangement, or stereochemistry, of the amine and alcohol functional groups is frequently paramount for selective interaction with biological targets like enzymes and receptors, which is fundamental to a drug's efficacy and safety.[1]
This molecule's structure is distinguished by three key features: the (S)-stereoconfiguration at the C-3 position, a bromine atom at the ortho-position, and a fluorine atom at the meta-position of the phenyl ring. The inclusion of halogen atoms, particularly fluorine, is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Consequently, (S)-3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol represents a high-value intermediate for researchers and drug development professionals engaged in the synthesis of complex, enantiomerically pure therapeutic agents.
Physicochemical and Structural Properties
The core structure consists of a propanol backbone with an amino group and a 2-bromo-5-fluorophenyl substituent at the stereogenic carbon center. This arrangement provides a versatile scaffold for further chemical modification.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol | N/A |
| Molecular Formula | C₉H₁₁BrFNO | [4] |
| Molecular Weight | 248.09 g/mol | [4][5] |
| CAS Number | Not explicitly available for this isomer. The (R)-enantiomer is 1213103-12-8. | [6] |
| Appearance | Expected to be a white to off-white solid or powder. | |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, DMSO). | [2] |
| Predicted LogP | 1.44 | [5][6] |
| Stereochemistry | (S)-configuration at C-3 | N/A |
Synthesis and Stereochemical Control
The enantioselective synthesis of chiral amino alcohols is a critical task in pharmaceutical process development.[1] The absolute stereochemistry of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol is essential for its utility, as biological systems are highly sensitive to chirality.
Overview of Synthetic Strategies
Several robust methods exist for the asymmetric synthesis of β-amino alcohols. Foundational strategies include:
-
Asymmetric Reduction of α-Amino Ketones: Utilizing chiral reducing agents to stereoselectively reduce a ketone precursor.
-
Chiral Pool Synthesis: Starting from readily available, enantiomerically pure molecules like natural α-amino acids.[1]
-
Asymmetric Aminohydroxylation: The simultaneous addition of an amino and a hydroxyl group across an olefin.[1]
-
Modern Catalytic Methods: Advanced techniques such as chromium-catalyzed cross-coupling of aldehydes and imines offer novel pathways.[7]
For the target molecule, a highly reliable and scalable approach involves the asymmetric reduction of the corresponding β-amino ketone precursor.
Proposed Synthetic Protocol: Asymmetric Ketone Reduction
This protocol outlines a well-established method for producing the target compound with high enantiomeric purity, leveraging a Corey-Bakshi-Shibata (CBS) reduction. The causality behind this choice lies in the CBS catalyst's proven ability to deliver high enantioselectivity for the reduction of a wide range of ketones in a predictable manner.
Step 1: Synthesis of the Ketone Precursor The synthesis begins with the preparation of 3-amino-1-(2-bromo-5-fluorophenyl)propan-1-one hydrochloride from 2-bromo-5-fluoroacetophenone via a Mannich reaction.
Step 2: Asymmetric Reduction
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Reaction Setup: A dry, inert-atmosphere reaction vessel is charged with the chiral catalyst, (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents), in anhydrous tetrahydrofuran (THF). The vessel is cooled to 0°C.
-
Borane Addition: Borane-dimethyl sulfide complex (BH₃-SMe₂, 1.1 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes to allow for complex formation. This pre-formation is critical for establishing the chiral environment necessary for stereoselective reduction.
-
Substrate Addition: A solution of the 3-amino-1-(2-bromo-5-fluorophenyl)propan-1-one precursor (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature between 0°C and 5°C.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol. This step safely neutralizes any excess borane.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove catalyst residues and inorganic byproducts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically pure (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol.
Workflow Visualization
Caption: Asymmetric synthesis of the target amino alcohol.
Purification and Characterization
The validation of both the chemical structure and stereochemical integrity is a non-negotiable step.
-
Structural Analysis: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure and connectivity.
-
Enantiomeric Purity: The enantiomeric excess (ee%) of the final product must be determined using chiral HPLC analysis. This self-validating step ensures that the asymmetric synthesis has performed to the required standard for pharmaceutical applications.
Applications in Drug Discovery and Development
(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol is not an end product but a crucial intermediate. Its value lies in its ability to introduce a specific chiral center and a functionalized aromatic ring into a larger, more complex molecule.
The utility of this structural class is powerfully demonstrated by a close analog, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol . This compound is a key chiral synthon for Capivasertib (AZD5363) , an investigational, orally bioavailable inhibitor of the AKT protein kinase, a critical node in signaling pathways that drive cancer cell proliferation and survival.[2] The precise (S)-stereochemistry of the amino alcohol fragment is imperative for the biological activity of Capivasertib.[2]
Similarly, (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol provides a scaffold where the amino and hydroxyl groups can be further derivatized to construct a target API, while the bromo- and fluoro-substituents offer opportunities for:
-
Fine-tuning Potency: The electronic properties of the halogens can influence binding interactions with the target protein.
-
Improving Pharmacokinetics: Fluorine substitution is known to block sites of metabolism, potentially increasing the drug's half-life.[2]
-
Vector for Further Synthesis: The bromine atom can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build additional molecular complexity.
Safety, Handling, and Storage
As a research chemical, proper handling is essential to ensure laboratory safety. Data from structurally related amino alcohols indicate that this compound should be treated as a hazardous substance.[6][8]
| Hazard Category | Description and Precautionary Statements |
| GHS Classification | Expected to be classified as causing severe skin burns and eye damage (H314) or as harmful/irritant (H302, H315, H319, H335).[6] |
| Signal Word | Danger or Warning |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[9] |
| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Refrigeration (2-8°C) is often recommended. |
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol stands as a testament to the enabling power of synthetic chemistry in modern drug development. It is more than a collection of atoms; it is a carefully designed tool that provides stereochemical control, functional group handles for further elaboration, and built-in modulators of pharmacological properties through its halogenated phenyl ring. For researchers and scientists, this compound represents a key starting point for the efficient and enantioselective synthesis of next-generation therapeutics, embodying the principles of precision and rational design that drive pharmaceutical innovation.
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